(2-t-Butoxyphenyl)magnesium bromide
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Overview
Description
(2-t-Butoxyphenyl)magnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a (2-t-butoxyphenyl) group. This unique structure imparts specific reactivity and properties to the compound, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-t-Butoxyphenyl)magnesium bromide is typically synthesized through the reaction of 2-t-butoxyphenyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
2-t-Butoxyphenyl bromide+Mg→(2-t-Butoxyphenyl)magnesium bromide
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that ensure anhydrous conditions and efficient mixing of reactants. The reaction is typically monitored using techniques such as gas chromatography to ensure complete conversion of the starting materials.
Chemical Reactions Analysis
Types of Reactions
(2-t-Butoxyphenyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in nucleophilic substitution reactions with alkyl halides.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Anhydrous ether, tetrahydrofuran (THF).
Conditions: Inert atmosphere (nitrogen or argon), low temperatures to control reactivity.
Major Products Formed
Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used.
Coupled Products: Various coupled organic molecules depending on the electrophile.
Scientific Research Applications
(2-t-Butoxyphenyl)magnesium bromide has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Polymer Chemistry: Acts as a catalyst in the polymerization of certain monomers.
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Involved in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2-t-Butoxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom imparts a partial negative charge to the carbon atom, making it highly nucleophilic. This allows the compound to react with various electrophiles, forming new carbon-carbon bonds. The reaction typically proceeds through a transition state where the nucleophile and electrophile are temporarily bonded before forming the final product.
Comparison with Similar Compounds
Similar Compounds
- Phenylmagnesium bromide
- Methylmagnesium bromide
- Ethylmagnesium bromide
Uniqueness
(2-t-Butoxyphenyl)magnesium bromide is unique due to the presence of the bulky t-butoxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. This steric hindrance can lead to different reaction pathways and products compared to simpler Grignard reagents like phenylmagnesium bromide.
Properties
Molecular Formula |
C10H13BrMgO |
---|---|
Molecular Weight |
253.42 g/mol |
IUPAC Name |
magnesium;(2-methylpropan-2-yl)oxybenzene;bromide |
InChI |
InChI=1S/C10H13O.BrH.Mg/c1-10(2,3)11-9-7-5-4-6-8-9;;/h4-7H,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
OEWUHQJHOQTGQJ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=[C-]1.[Mg+2].[Br-] |
Origin of Product |
United States |
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